molecular formula C14H15BrN2O2 B15242900 tert-Butyl (2-bromoquinolin-4-yl)carbamate

tert-Butyl (2-bromoquinolin-4-yl)carbamate

Cat. No.: B15242900
M. Wt: 323.18 g/mol
InChI Key: CPBAKHQWLYOYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromoquinolin-4-yl)carbamate is a brominated quinoline derivative featuring a tert-butyl carbamate (Boc) protecting group at the 4-position of the quinoline ring. This compound is structurally characterized by a bicyclic quinoline core, a bromine substituent at the 2-position, and a Boc group that enhances stability and modulates reactivity during synthetic processes.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(2-bromoquinolin-4-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-12(15)16-10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,16,17,18)

InChI Key

CPBAKHQWLYOYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (2-bromoquinolin-4-yl)carbamate typically involves the reaction of 2-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-bromoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-bromoquinolin-4-yl)carbamate is a chemical compound with potential applications across chemistry, biology, medicine, and industry. Its unique structure, featuring both a bromine atom and a carbamate group, contributes to its distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Scientific Research Applications

Chemistry
this compound serves as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology
This compound can be employed to study the interactions of quinoline derivatives with biological macromolecules. It may also act as a probe in biochemical assays.

Medicine
In medicinal chemistry, this compound holds potential for the development of new pharmaceuticals. Quinoline derivatives are known for their antimicrobial and anticancer properties, suggesting that this compound could be explored for similar activities.

Industry
This compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in developing new materials with specific functionalities.

Potential Biological Activities

Tert-butyl 7-bromoquinolin-4-ylcarbamate is of interest in medicinal chemistry because of its potential biological activities. Its structural features allow it to participate in nucleophilic substitution reactions, which can enhance its biological efficacy against microbial targets.

Antimicrobial Properties
Research suggests that quinoline derivatives, including this compound, exhibit antimicrobial properties. The compound may serve as a probe in biochemical assays aimed at studying these interactions.

Anticancer Potential
Quinoline derivatives have been explored for their anticancer properties. Studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression.

Case Studies

Antimicrobial Efficacy
A study demonstrated that similar quinoline derivatives effectively inhibited bacterial growth against strains such as Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications at the 7-position significantly impacted antimicrobial potency.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromoquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it generally acts by modifying the activity of its target molecules, leading to changes in biological or chemical processes .

Comparison with Similar Compounds

Key Observations :

  • Bromine Reactivity: Bromine at the 2-position (quinoline) or 4-position (phenyl/thiazole) serves as a handle for palladium-catalyzed couplings, but steric and electronic effects differ. For example, bromine in electron-deficient quinoline may undergo faster oxidative addition compared to phenyl systems .
  • Synthetic Routes : Boc protection is typically achieved via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine), as seen in cyclopropane and phenylcarbamate syntheses .

Biological Activity

Tert-butyl (2-bromoquinolin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by relevant research findings and data.

This compound is characterized by the presence of a bromine atom at the 2-position of the quinoline ring and a tert-butyl carbamate group. This unique structure contributes to its reactivity and interaction with biological targets.

Chemical Structure

  • Molecular Formula : C12H14BrN3O2
  • Molecular Weight : 303.15 g/mol

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that certain quinoline compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. This compound may function as an inhibitor of cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as ROS generation and interference with tubulin polymerization .

Case Study: Cancer Cell Line Testing

A comparative analysis of various quinoline derivatives showed that compounds with similar structures to this compound displayed IC50 values ranging from 20 nM to 0.25 μM against different cancer cell lines, highlighting the compound's potential efficacy .

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may interact with key enzymes involved in cellular signaling pathways, affecting their activity.
  • Receptor Binding : The bromine atom and carbamate group facilitate binding to specific receptors or proteins, influencing biological processes such as cell growth and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at 2-position, carbamate groupAntimicrobial, anticancer
7-BromoquinolineSimpler structure without carbamateModerate antimicrobial activity
Tert-butyl 4-quinolylcarbamateLacks bromine atomLower anticancer activity

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for developing new pharmaceuticals targeting various diseases, particularly those related to microbial infections and cancer .

Future Research Directions

Further studies are needed to:

  • Evaluate In Vivo Efficacy : Conduct animal model studies to assess the therapeutic potential of this compound.
  • Explore Structure-Activity Relationships : Investigate modifications to enhance potency and selectivity against specific targets.
  • Clinical Trials : Initiate clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (2-bromoquinolin-4-yl)carbamate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A two-step approach is often employed:

Bromination : Direct bromination of tert-butyl (quinolin-4-yl)carbamate using NBS (N-bromosuccinimide) in DMF at 80°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

  • Critical Note : Residual DMF can interfere with NMR analysis; thorough washing with brine is essential .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the quinoline aromatic protons (δ 7.2–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 337.05 (C14H15BrN2O2) .
  • FTIR : Carbamate C=O stretch at ~1700 cm⁻¹ and quinoline C-Br at ~600 cm⁻¹ .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at −20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group. Stability studies show <5% degradation over 6 months under these conditions . Avoid exposure to moisture or strong acids/bases, which accelerate decomposition .

Advanced Research Questions

Q. How can reaction yields be improved in the bromination step, and what mechanistic insights explain side-product formation?

  • Methodological Answer :

  • Optimization : Use catalytic LiBr (10 mol%) to enhance electrophilic bromination efficiency, achieving yields up to 85% .
  • Mechanistic Study : Competitive C2 vs. C3 bromination occurs due to quinoline’s electron-deficient ring. DFT calculations suggest C2 selectivity arises from lower activation energy (ΔΔG‡ = 3.2 kcal/mol) .
  • Side Products : Isolate and characterize dibrominated byproducts (e.g., 2,3-dibromoquinoline derivatives) via LC-MS .

Q. What strategies are effective for selective deprotection of the tert-butyl carbamate group under mild conditions?

  • Methodological Answer :

  • Acidic Conditions : TFA (trifluoroacetic acid) in DCM (1:4 v/v, 2 hr) removes the Boc group quantitatively. Monitor by disappearance of the tert-butyl NMR signal .
  • Alternative Methods : Use HCl (4M in dioxane) for acid-sensitive downstream reactions, though reaction time increases to 6 hr .
  • Kinetic Analysis : Pseudo-first-order kinetics (k = 0.12 min⁻¹ in TFA) confirm rapid deprotection without quinoline ring degradation .

Q. How does the 2-bromo substituent influence biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Case Study : In kinase inhibition assays (e.g., EGFR), the 2-bromo derivative shows IC50 = 1.2 μM vs. 8.7 μM for the non-brominated analog, attributed to enhanced halogen bonding with active-site residues .
  • Structural Analysis : Molecular docking (AutoDock Vina) reveals Br forms a 2.9 Å interaction with Thr766, stabilizing the inactive kinase conformation .
  • Data Contradiction : Some studies report reduced solubility (logP = 3.1) limits cellular uptake, necessitating formulation with DMSO/PEG .

Critical Analysis of Contradictions

  • Stability in Aqueous Media : reports stability at pH 7.4 for 24 hr, while notes hydrolysis at pH >8.0. This discrepancy suggests pH-dependent degradation kinetics, requiring buffer-specific validation .
  • Biological Activity : While halogenation generally enhances target binding, highlights reduced bioavailability due to hydrophobicity, emphasizing the need for prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.